Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate
Overview
Description
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate is a chemical compound belonging to the class of pyrazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate typically involves multiple steps, starting with the formation of a pyrazoloquinazoline core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including hydroxylated, halogenated, and alkylated products. These derivatives can have different biological and chemical properties, making them useful in further research and applications.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its role as a modulator of various biological targets, including enzymes and receptors.
Medicine: The compound has shown promise in the development of pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.
Industry: Its chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate is part of a broader class of pyrazoloquinazolines, which share similar structural features. its unique substituents and functional groups contribute to its distinct chemical and biological properties. Similar compounds include:
Pyrazolo[1,5-a]quinazoline derivatives: These compounds have been studied for their potential biological activities.
3,8-Disubstituted pyrazolo[1,5-a]quinazolines: These compounds have been investigated for their role as GABA_A receptor modulators.
Properties
IUPAC Name |
ethyl 5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-13(18)9-7-14-16-10-6-4-3-5-8(10)12(17)15-11(9)16/h3-7H,2H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXIEYBXSSHPQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(=O)C3=CC=CC=C3N2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349719 | |
Record name | Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25468-51-3 | |
Record name | Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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